1,2-Bis(1,3-dichloropropan-2-yl) benzene-1,2-dicarboxylate
Description
1,2-Bis(1,3-dichloropropan-2-yl) benzene-1,2-dicarboxylate is a chlorinated derivative of benzene-1,2-dicarboxylate esters. The compound features two 1,3-dichloropropan-2-yl ester groups attached to the benzene-1,2-dicarboxylate backbone. Chlorination at the propyl substituents likely enhances its stability and alters its physicochemical properties compared to non-halogenated analogs.
Properties
CAS No. |
858442-42-9 |
|---|---|
Molecular Formula |
C14H14Cl4O4 |
Molecular Weight |
388.1 g/mol |
IUPAC Name |
bis(1,3-dichloropropan-2-yl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C14H14Cl4O4/c15-5-9(6-16)21-13(19)11-3-1-2-4-12(11)14(20)22-10(7-17)8-18/h1-4,9-10H,5-8H2 |
InChI Key |
AVOYSSYRFWPOOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC(CCl)CCl)C(=O)OC(CCl)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(1,3-dichloropropan-2-yl) benzene-1,2-dicarboxylate typically involves the reaction of benzene-1,2-dicarboxylic acid with 1,3-dichloropropan-2-ol under acidic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated under reflux to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of 1,2-Bis(1,3-dichloropropan-2-yl) benzene-1,2-dicarboxylate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and maximize yield. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(1,3-dichloropropan-2-yl) benzene-1,2-dicarboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 1,3-dichloropropan-2-yl groups can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like hydrogen peroxide, resulting in the formation of corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium are commonly used for substitution reactions.
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium is used for oxidation reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed, such as amines or thiols.
Oxidation Products: The major products of oxidation reactions are carboxylic acids derived from the oxidation of the ester groups.
Scientific Research Applications
1,2-Bis(1,3-dichloropropan-2-yl) benzene-1,2-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Bis(1,3-dichloropropan-2-yl) benzene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the inhibition of enzymatic activity or disruption of cellular processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Structural Differences
Target Compound : 1,2-Bis(1,3-dichloropropan-2-yl) benzene-1,2-dicarboxylate
Bis(2-ethylhexyl) Benzene-1,2-dicarboxylate (BEHP) :
Bis(5-methylhexyl) Benzene-1,2-dicarboxylate :
Dibutyl Benzene-1,2-dicarboxylate :
Key Physicochemical Properties
*Estimated based on substituent contributions.
Biological Activity
1,2-Bis(1,3-dichloropropan-2-yl) benzene-1,2-dicarboxylate (CAS No: 858442-42-9) is a synthetic organic compound with potential applications in various fields due to its unique chemical structure and biological properties. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Biological Activity Overview
The biological activity of 1,2-bis(1,3-dichloropropan-2-yl) benzene-1,2-dicarboxylate can be categorized into several key areas:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating minimum inhibitory concentrations (MICs) that suggest potential as an antimicrobial agent.
Antifungal Activity
In a recent investigation, complexes containing derivatives of this compound showed promising antifungal activity against Candida species. The compounds reduced virulence traits such as dimorphic change and biofilm formation, which are critical in combating antifungal resistance .
Toxicological Profile
Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary studies suggest that it may have low toxicity levels; however, comprehensive toxicological studies are necessary to confirm these findings.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on various derivatives of dicarboxylates demonstrated that 1,2-bis(1,3-dichloropropan-2-yl) benzene-1,2-dicarboxylate exhibited significant antimicrobial properties with MIC values ranging from 15.62 to 125 μg/mL against tested strains .
- Fungal Resistance : In another study focusing on antifungal resistance in Candida spp., the incorporation of this compound into treatment regimens showed enhanced efficacy compared to standard antifungal treatments .
- Environmental Impact : Research has also explored the environmental implications of using such compounds in agricultural practices. The potential for bioaccumulation and effects on aquatic life are areas of concern that warrant further investigation.
Data Table: Biological Activity Summary
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